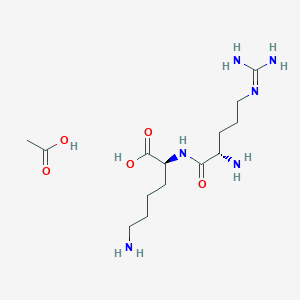

H-Arg-Lys-OH

Description

The exact mass of the compound this compound acetate is 362.22776808 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFUGWWREVOLNI-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Arg-Lys-OH: A Technical Overview of its Biological Significance and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Lys-OH, the dipeptide formed from L-arginine and L-lysine, is an endogenous metabolite with emerging significance in various biological processes. While extensive research has focused on the individual roles of arginine and lysine (B10760008), the specific functions of the Arg-Lys dipeptide are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activity, particularly its role as an advanced glycation end product (AGE) in collagen cross-linking. This document also outlines relevant experimental protocols and discusses potential signaling pathways, offering a foundational resource for further investigation.

Biological Activity and Function

The biological significance of this compound is most prominently documented in the context of post-translational modifications of proteins, specifically as an advanced glycation end product (AGE). AGEs are formed through non-enzymatic reactions between reducing sugars and amino groups on proteins, lipids, and nucleic acids. The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.

Role in Collagen Cross-linking

This compound is a key component of certain AGE cross-links found in collagen. These cross-links alter the structural and mechanical properties of collagen, leading to tissue stiffness and dysfunction. Several types of arginine-lysine imidazole-based cross-links have been identified, including:

-

DOGDIC (3-deoxyglucosone-derived imidazolium (B1220033) cross-link)

-

GODIC (glyoxal-derived imidazolium cross-link)

-

MODIC (methylglyoxal-derived imidazolium cross-link)

Molecular dynamics studies suggest that the formation of these cross-links within collagen fibrils can impact the protein's secondary structure and hydrogen-bonding network.

Quantitative Data

Specific quantitative data on the biological activity of the simple this compound dipeptide, such as receptor binding affinities or IC50 values, is not extensively available in the current scientific literature. The majority of quantitative studies have focused on the constituent amino acids or more complex peptides containing the Arg-Lys motif.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Below is a generalized protocol for SPPS.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using 20% piperidine in DMF.

-

Arginine Coupling: Activate Fmoc-Arg(Pbf)-OH with a coupling reagent and base, and couple it to the deprotected lysine on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the arginine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC.

Unraveling the In Vitro Mechanisms of H-Arg-Lys-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the in vitro mechanism of action of the dipeptide H-Arg-Lys-OH. While comprehensive studies on this specific dipeptide are emerging, this document synthesizes the available data and provides a framework for future research by detailing established experimental protocols and hypothesizing potential cellular pathways based on the bioactivity of related molecules.

Known Molecular Interactions: Peptide Transporter 1 (PEPT1) Inhibition

The most definitive in vitro interaction documented for this compound is its ability to inhibit the peptide transporter 1 (PEPT1), a key protein responsible for the uptake of di- and tripeptides in tissues such as the intestines and kidneys.

Quantitative Data: PEPT1 Inhibition

A study assessing the binding affinity of various dipeptides to human PEPT1 demonstrated that this compound acts as an inhibitor of the transporter's activity.

| Compound | Cell Line | Assay | IC50 (mM) | Reference |

| This compound | MDCK (Madin-Darby Canine Kidney) | Inhibition of [14C]Gly-Sar Uptake | 8.11 | [1] |

Experimental Protocol: Competitive Peptide Uptake Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on PEPT1-mediated peptide uptake.

Objective: To quantify the IC50 value of this compound for the inhibition of a radiolabeled substrate (e.g., [14C]Gly-Sar) uptake in a PEPT1-expressing cell line.

Materials:

-

PEPT1-expressing cells (e.g., MDCK or Caco-2 cells)

-

96-well cell culture plates

-

Uptake buffer (e.g., MES-buffered saline, pH 6.0)

-

Radiolabeled PEPT1 substrate (e.g., [14C]Glycylsarcosine, [14C]Gly-Sar)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture until they form a confluent monolayer.

-

Preparation of Solutions: Prepare a stock solution of this compound in uptake buffer. Create a series of dilutions to achieve final concentrations ranging from, for example, 0.1 mM to 50 mM. Prepare a solution of [14C]Gly-Sar in uptake buffer at a fixed concentration (e.g., 20 µM).

-

Uptake Inhibition:

-

Wash the cell monolayer twice with uptake buffer at 37°C.

-

Add 100 µL of the various concentrations of this compound to the wells.

-

Immediately add 100 µL of the [14C]Gly-Sar solution to initiate the uptake.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

-

Termination of Uptake:

-

Aspirate the uptake solution from the wells.

-

Wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 150 µL of cell lysis buffer to each well.

-

Transfer an aliquot of the lysate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Use another aliquot of the lysate to determine the total protein content in each well using a BCA assay for normalization.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration for each well.

-

Plot the percentage of [14C]Gly-Sar uptake (relative to a control with no this compound) against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Visualization: PEPT1 Inhibition Assay Workflow

Hypothesized Mechanisms of Action

Based on the activities of structurally similar dipeptides, several signaling pathways and cellular interactions can be proposed for this compound.

Modulation of the mTOR Signaling Pathway

Dipeptides such as Arg-Arg and Lys-Lys have been shown to influence the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4] It is plausible that this compound, upon cellular uptake, could similarly activate this cascade.

Visualization: Proposed mTOR Pathway Activation

Experimental Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To determine if this compound treatment leads to the activation of the mTOR signaling pathway by assessing the phosphorylation status of key downstream targets.

Materials:

-

Target cell line (e.g., HEK293T, Caco-2)

-

6-well cell culture plates

-

This compound

-

Serum-free culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10 mM) for a specific time (e.g., 30, 60, 120 minutes). Include an untreated control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

-

Data Presentation: Hypothetical Western Blot Quantification

| Treatment | p-mTOR / total mTOR (Fold Change) | p-p70S6K / total p70S6K (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (1 mM) | 1.8 | 2.1 |

| This compound (5 mM) | 3.5 | 4.2 |

| This compound (10 mM) | 3.2 | 3.9 |

Potential Role in Nitric Oxide Synthesis

Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in vascular and immune systems. The administration of this compound could potentially influence intracellular arginine availability and, consequently, NO production.

Experimental Protocol: Nitric Oxide Measurement (Griess Assay)

Objective: To quantify the production of nitric oxide in cell culture supernatants following treatment with this compound.

Materials:

-

Cell line capable of NO production (e.g., RAW 264.7 macrophages or HUVEC endothelial cells)

-

24-well cell culture plates

-

This compound

-

Lipopolysaccharide (LPS) (for macrophage stimulation, if needed)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

-

Sodium nitrite (B80452) (NaNO2) standard

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

For inducible NO production in macrophages, co-treat with a stimulant like LPS (1 µg/mL).

-

Incubate for a suitable period (e.g., 24 hours).

-

-

Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

-

Visualization: Griess Assay Experimental Workflow

This guide provides a foundational understanding and a practical framework for the in-depth investigation of this compound's in vitro activities. The proposed experiments are designed to build upon the existing knowledge of peptide transport and the signaling roles of its constituent amino acids, paving the way for a comprehensive elucidation of its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Arg-Lys-OH: TFA Salt vs. Free Base Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the trifluoroacetate (B77799) (TFA) salt and free base forms of the dipeptide H-Arg-Lys-OH. Understanding the distinct characteristics of these two forms is critical for researchers and drug development professionals to ensure the reliability and reproducibility of experimental results and to select the appropriate form for specific applications.

Introduction to this compound and the Significance of Counter-Ions

The dipeptide this compound, composed of L-arginine and L-lysine, is a subject of interest in various research fields. Like many synthetic peptides, it is commonly produced and purified using trifluoroacetic acid (TFA), resulting in the formation of a TFA salt. The presence of the TFA counter-ion can significantly influence the physicochemical properties and biological activity of the peptide. This guide will delve into these differences, providing a basis for informed decisions in experimental design and formulation development.

Physicochemical Characteristics: A Comparative Analysis

Table 1: Comparative Physicochemical Properties of this compound TFA Salt and Free Base

| Property | This compound TFA Salt | This compound Free Base (largely inferred) |

| Molecular Formula | C₁₄H₂₇F₃N₆O₅ | C₁₂H₂₆N₆O₃ |

| Molecular Weight | 416.4 g/mol | 302.37 g/mol [1] |

| Appearance | Typically a white to off-white, fluffy lyophilized powder | Typically a white to off-white solid |

| Solubility in Water | 250 mg/mL | Generally lower than the salt form |

| Solubility in PBS | 100 mg/mL | Generally lower than the salt form |

| Melting Point | Data not available | Data not available |

| pKa Values | Data not available | Expected to have pKa values corresponding to the α-amino group, the ε-amino group of Lysine, and the guanidinium (B1211019) group of Arginine. |

| Stability | Generally stable, but the TFA counter-ion can be problematic in certain assays. | Potentially less stable in solution due to the free amine groups being more susceptible to degradation. |

The Impact of the TFA Counter-Ion on Biological Activity

Residual TFA from peptide synthesis can have unintended effects in biological assays, making the choice between the TFA salt and the free base a critical consideration.

-

Cytotoxicity: Trifluoroacetic acid has been shown to be cytotoxic even at nanomolar concentrations, potentially interfering with cell proliferation and viability assays.

-

Alteration of Peptide Conformation: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and, consequently, its biological activity.

-

Interference with Assays: The acidic nature of TFA can alter the pH of assay solutions, which can affect enzyme kinetics and other pH-sensitive interactions.

For cellular assays or in-vivo studies, it is highly recommended to use the free base form or a peptide salt with a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride.

Mandatory Visualizations

Logical Relationship: TFA Salt to Free Base Conversion

Caption: Conversion of this compound from its TFA salt to the free base form.

Experimental Workflow: Comparative Analysis

References

Predicted Antimicrobial Spectrum of Arginine-Lysine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cationic peptides, rich in basic amino acid residues like arginine (Arg) and lysine (B10760008) (Lys), have emerged as a promising class of antimicrobial agents.[1][2][3][4] This technical guide provides a predictive overview of the antimicrobial spectrum of a simple Arg-Lys dipeptide. Due to a lack of direct experimental data on the Arg-Lys dipeptide, this analysis extrapolates from the well-documented activities of larger arginine- and lysine-rich antimicrobial peptides (AMPs). The core of this predictive framework lies in the fundamental roles these two cationic amino acids play in microbial interaction. Arginine, with its guanidinium (B1211019) group, and lysine, with its primary amine, are pivotal in the initial electrostatic attraction to negatively charged microbial cell membranes, a critical first step in their antimicrobial action.[1][2]

Predicted Antimicrobial Activity

The Arg-Lys dipeptide is anticipated to exhibit broad-spectrum antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria, as well as certain fungi. This prediction is rooted in the established mechanisms of larger cationic AMPs where arginine and lysine residues are fundamental to their function.[1][2][5] Peptides rich in these amino acids have demonstrated efficacy against a variety of pathogens.[3][6][7] Generally, arginine-containing peptides tend to show greater potency than those containing only lysine.[1][4][5] The guanidinium group of arginine is capable of forming more hydrogen bonds than the amino group of lysine, potentially leading to more effective binding and disruption of the microbial membrane.[1]

Data Summary: Predicted Minimum Inhibitory Concentrations (MIC)

The following table summarizes the predicted MIC values for the Arg-Lys dipeptide against a representative panel of microorganisms. These values are estimations derived from studies on short, arginine- and tryptophan-containing peptides and other arginine/lysine-rich AMPs.[8][9]

| Microorganism | Type | Predicted MIC Range (µg/mL) | Predicted MIC Range (µM) |

| Staphylococcus aureus | Gram-positive | 1.56 - 6.25 | 5.16 - 20.68 |

| Escherichia coli | Gram-negative | 6.25 - 25 | 20.68 - 82.72 |

| Pseudomonas aeruginosa | Gram-negative | 12.5 - 25 | 41.36 - 82.72 |

| Candida albicans | Fungus | 6.7 - 10.9 | 22.17 - 36.06 |

Note: These are predicted values and require experimental validation. The conversion to µM is based on the molecular weight of Arg-Lys dipeptide (302.37 g/mol ).[10]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of a peptide agent like the Arg-Lys dipeptide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[11] A standard broth microdilution method is typically employed.[6]

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial suspension, Arg-Lys dipeptide solution, positive control antibiotic (e.g., levofloxacin, fluconazole), negative control (broth only).[3]

-

Procedure:

-

Prepare a serial two-fold dilution of the Arg-Lys dipeptide in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).[9][12]

-

Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth without peptide).

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. The absorbance can also be measured using a microplate reader.[12]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

-

Materials: MIC plates, Mueller-Hinton Agar (MHA) plates.

-

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 100 µL) from the wells of the MIC plate that show no visible growth.[9]

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial count.

-

Visualizations: Pathways and Workflows

Predicted Mechanism of Action: Signaling Pathway

The primary predicted mechanism of action for the Arg-Lys dipeptide involves direct interaction with and disruption of the microbial cell membrane. This is a common mechanism for cationic antimicrobial peptides.[1][2][4]

Caption: Predicted mechanism of Arg-Lys dipeptide antimicrobial action.

Experimental Workflow: Antimicrobial Spectrum Determination

The following diagram illustrates a standard workflow for determining the antimicrobial spectrum of a test compound.

Caption: Workflow for determining antimicrobial spectrum.

Logical Relationships of Predicted Antimicrobial Spectrum

This diagram outlines the predicted range of microbial types susceptible to the Arg-Lys dipeptide.

Caption: Predicted susceptible microorganism types.

References

- 1. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. Arginine-Rich Self-Assembling Peptides as Potent Antibacterial Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, antimicrobial activity and mechanism of action of Arg-rich ultra-short cationic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg-Lys-OH Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a short, cationic molecule with the potential for significant interaction with cellular membranes. Due to the positively charged side chains of both amino acid residues at physiological pH, this peptide is anticipated to engage in electrostatic interactions with the negatively charged components of biological membranes, such as phosphatidylserine (B164497) and phosphate (B84403) groups of phospholipids. This interaction can lead to a range of biophysical effects on the membrane, including altered permeability and stability. This technical guide synthesizes the current understanding of how arginine and lysine (B10760008) residues, individually and in short peptides, interact with lipid bilayers, and extrapolates these findings to predict the behavior of this compound. It provides a summary of quantitative data from theoretical studies, details relevant experimental protocols, and visualizes the proposed mechanisms and pathways of interaction. While direct experimental data on this compound is limited, the principles governing the membrane interactions of its constituent amino acids provide a strong foundation for predicting its activity and for designing future experimental investigations.

Introduction

The interaction of peptides with cellular membranes is a fundamental process in cell biology and a critical area of research in drug delivery and development. Cationic peptides, rich in amino acids like arginine (Arg) and lysine (Lys), are of particular interest due to their ability to interact with and, in some cases, translocate across the negatively charged membranes of both prokaryotic and eukaryotic cells.[1][2] The dipeptide this compound represents a minimal functional unit embodying the key characteristics of these larger cell-penetrating peptides (CPPs).[3]

The guanidinium (B1211019) group of arginine and the primary amine of lysine confer a positive charge, facilitating an initial electrostatic attraction to the cell surface.[4] Arginine's guanidinium group, in particular, is capable of forming multiple hydrogen bonds with the phosphate head groups of lipids, leading to a stronger interaction compared to lysine.[4] This guide explores the putative mechanisms of this compound interaction with cellular membranes, the potential biophysical consequences, and the signaling pathways that may be influenced by these events.

Mechanism of Interaction

The interaction of this compound with the cellular membrane is likely a multi-step process initiated by electrostatic attraction. The subsequent events can be extrapolated from studies on arginine-rich and lysine-rich peptides.

-

Electrostatic Attraction and Binding: The positively charged arginine and lysine residues of this compound are drawn to the negatively charged components of the cell membrane, such as phosphatidylserine lipids and the phosphate groups of phospholipids.

-

Interfacial Adsorption and Hydrogen Bonding: The peptide adsorbs at the membrane interface. The guanidinium group of arginine is particularly effective at forming bidentate hydrogen bonds with the phosphate groups of the lipids. This interaction is stronger for arginine than for lysine.

-

Membrane Perturbation and Translocation: The strong interactions of the peptide with the lipid headgroups can lead to local disruptions in the membrane structure. In the case of longer arginine-rich peptides, this can lead to the formation of transient pores or other membrane defects, facilitating peptide translocation into the cell. While a dipeptide is less likely to form stable pores on its own, it may contribute to localized membrane thinning or increased permeability. Molecular dynamics simulations suggest that the translocation of arginine through the lipid bilayer is facilitated by the formation of a water-filled defect.

Diagram: Proposed Mechanism of this compound Interaction with a Cellular Membrane

Caption: Proposed stepwise interaction of this compound with a cellular membrane.

Quantitative Data

| Parameter | Arginine (ionized) | Lysine (ionized) | Reference(s) |

| Free Energy of Translocation (ΔG) | ~60-80 kJ/mol | ~60-80 kJ/mol | |

| Interfacial Minimum Free Energy | Favorable | Favorable | |

| Hydrogen Bonds with Lipid Headgroups | Extensive | Moderate | |

| Membrane Deformation | Significant | Moderate |

Note: The free energy of translocation represents the energy barrier for moving the amino acid from water to the center of the membrane. While the overall barrier is similar for both, the underlying mechanisms differ, with arginine inducing more significant membrane deformation.

Potential Signaling Pathway Involvement

The interaction of this compound with the cell membrane could potentially trigger intracellular signaling pathways through several mechanisms:

-

Disruption of Ion Gradients: Increased membrane permeability or pore formation can lead to an influx of ions like Ca²⁺ or a dissipation of the membrane potential, which are potent activators of various signaling cascades.

-

Lipid Raft Modulation: The peptide may interact with and alter the organization of lipid microdomains (rafts), which are hubs for signaling proteins.

-

Direct Receptor Interaction: While less likely for a small dipeptide, interaction with membrane-bound receptors cannot be entirely ruled out.

-

Metabolic Signaling: Once internalized, the constituent amino acids, arginine and lysine, can participate in cellular metabolism and influence signaling pathways such as the mTOR pathway, which is a key regulator of cell growth and proliferation.

Diagram: Potential Signaling Consequences of Membrane Interaction

Caption: Potential signaling events following this compound membrane interaction.

Experimental Protocols

A variety of biophysical and cell-based assays can be employed to study the interaction of this compound with cellular membranes.

Biophysical Assays

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide atomic-level information about the structure, dynamics, and orientation of the peptide when bound to model lipid bilayers.

-

Protocol Outline (Solid-State NMR):

-

Synthesize or procure isotopically labeled (e.g., ¹⁵N, ¹³C) this compound.

-

Prepare model membranes (e.g., liposomes or bicelles) with a lipid composition mimicking the target cell membrane.

-

Reconstitute the labeled peptide with the model membranes.

-

Acquire solid-state NMR spectra (e.g., ¹³C-¹⁵N REDOR, ³¹P NMR) to determine peptide-lipid distances and the effect on lipid headgroup dynamics.

-

-

-

Molecular Dynamics (MD) Simulations: Computational simulations can model the interaction of this compound with a lipid bilayer at an atomistic level, providing insights into binding modes, membrane perturbation, and free energy of translocation.

-

Protocol Outline (MD Simulation):

-

Define the system: this compound, a lipid bilayer (e.g., DPPC or a mixed lipid composition), and a solvent box with appropriate ion concentrations.

-

Select force fields for the peptide, lipids, and water.

-

Perform energy minimization and equilibration of the system.

-

Run production simulations to observe the spontaneous interaction of the peptide with the membrane.

-

Use techniques like umbrella sampling to calculate the potential of mean force (PMF) for peptide translocation across the bilayer.

-

-

Diagram: General Experimental Workflow for Biophysical Characterization

Caption: Workflow for studying peptide-membrane interactions using biophysical methods.

Cell-Based Assays

-

Cytotoxicity Assays (e.g., MTT, LDH): These assays determine the concentration-dependent toxicity of the peptide to cells, which can be an indicator of membrane disruption.

-

Protocol Outline (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for a defined period (e.g., 24 hours).

-

Add MTT reagent to the wells and incubate to allow for formazan (B1609692) crystal formation in viable cells.

-

Solubilize the formazan crystals and measure the absorbance to quantify cell viability.

-

-

-

Membrane Permeability Assays (e.g., Calcein Leakage, Propidium Iodide Uptake): These assays directly measure the ability of the peptide to permeabilize cell membranes.

-

Protocol Outline (Calcein Leakage from Liposomes):

-

Prepare liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

-

Add this compound to the liposome (B1194612) suspension.

-

Monitor the increase in fluorescence over time, which corresponds to dye leakage and dequenching due to membrane permeabilization.

-

-

Conclusion and Future Directions

The dipeptide this compound, by virtue of its cationic nature, is poised to interact significantly with cellular membranes. Based on extensive research on its constituent amino acids and related peptides, it is predicted that the arginine residue will play a dominant role in binding to lipid phosphate groups, potentially leading to localized membrane perturbation. While the small size of the dipeptide may limit its ability to form stable pores, it could still enhance membrane permeability to ions and small molecules.

Future research should focus on obtaining direct experimental evidence of the interaction of this compound with both model and cellular membranes. Quantitative binding studies, detailed structural analysis of the peptide-membrane complex, and comprehensive cell-based assays are necessary to fully elucidate its mechanism of action and biological effects. Such studies will not only advance our fundamental understanding of peptide-membrane interactions but also inform the design of novel drug delivery vectors and therapeutic agents.

References

- 1. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. escholarship.org [escholarship.org]

- 3. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of H-Arg-Lys-OH: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico modeling of the dipeptide H-Arg-Lys-OH. This document outlines the structural and physicochemical properties of this compound, details relevant experimental protocols for its synthesis and characterization, and explores its potential role in biological signaling pathways. The methodologies for computational modeling, including structure prediction and molecular dynamics simulations, are presented to facilitate further research into this and similar peptide structures.

Physicochemical Properties of this compound

The dipeptide this compound is formed from L-arginine and L-lysine residues.[1] Its structure combines the strongly basic guanidinium (B1211019) group of arginine with the primary amino group of the lysine (B10760008) side chain, resulting in a highly polar and positively charged molecule at physiological pH. A summary of its key physicochemical properties is presented below.

| Property | Value (Estimated) | Method of Determination |

| Molecular Formula | C₁₂H₂₆N₆O₃ | Mass Spectrometry |

| Molecular Weight | 302.37 g/mol [2] | Mass Spectrometry |

| Isoelectric Point (pI) | ~10.75 | Calculated from pKa values of constituent amino acids |

| pKa (α-carboxyl group) | ~2.17 | Potentiometric Titration (based on Arginine)[3] |

| pKa (α-amino group) | ~8.95 | Potentiometric Titration (based on Lysine)[3] |

| pKa (Arginine side chain) | ~12.48 | Potentiometric Titration (based on Arginine)[3] |

| pKa (Lysine side chain) | ~10.53 | Potentiometric Titration (based on Lysine) |

| LogP | -3.9 to -4.7 (Computed) | Computational Prediction |

| Solubility | High in aqueous solutions | General observation; TFA salt form enhances solubility. |

Experimental Protocols

Synthesis and Purification of this compound

The following protocol describes a standard method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate Fmoc-Arg(Pbf)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Final Fmoc Deprotection: After successful coupling, remove the final Fmoc group from the arginine residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and then DCM.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether. Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain this compound as a white powder.

Workflow for Peptide Synthesis and Purification:

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to assign proton and carbon signals and to identify through-bond and through-space correlations. These correlations provide information about the peptide's conformation and dynamics.

X-ray Crystallography:

X-ray crystallography can provide a high-resolution atomic structure of this compound in its solid state. This involves crystallizing the dipeptide and then analyzing the diffraction pattern of X-rays passed through the crystal. While obtaining suitable crystals of small, flexible peptides can be challenging, a successful crystal structure provides precise information on bond lengths, angles, and the overall molecular packing.

In Silico Modeling of this compound Structure

Computational modeling is a valuable tool for investigating the conformational landscape and dynamic behavior of peptides like this compound.

Peptide Structure Prediction

The initial 3D structure of this compound can be generated using various molecular modeling software packages (e.g., Avogadro, PyMOL, Chimera). The peptide bond should be in the trans conformation, and the initial dihedral angles of the side chains can be set to standard values. This initial structure serves as the starting point for energy minimization and molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a simulated physiological environment.

General Protocol for MD Simulation:

-

Force Field Selection: Choose an appropriate force field, such as CHARMM or AMBER, which are commonly used for biomolecular simulations.

-

Solvation: Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P or TIP4P).

-

Ionization: Neutralize the system by adding counter-ions (e.g., Cl⁻) to balance the positive charges on the arginine and lysine residues.

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Heating: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT) conditions until properties like density and potential energy stabilize.

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the dipeptide.

-

Analysis: Analyze the resulting trajectory to study properties such as conformational changes, hydrogen bonding, and interactions with solvent molecules.

Workflow for Molecular Dynamics Simulation:

Biological Context and Signaling Pathways

This compound can be considered as a model for lysine-arginine cross-links, which are a type of Advanced Glycation End-product (AGE). AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and are implicated in aging and various diseases. One of the key receptors that mediates the pathological effects of AGEs is the Receptor for Advanced Glycation End products (RAGE).

The binding of AGEs to RAGE triggers a cascade of intracellular signaling pathways that lead to inflammation, oxidative stress, and cellular dysfunction.

AGE-RAGE Signaling Pathway:

This in-depth technical guide provides a foundational understanding for researchers interested in the in silico modeling of this compound. The provided protocols and background information are intended to facilitate further investigation into the structure, dynamics, and biological relevance of this and other dipeptides.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Arg-Lys-OH

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Arg-Lys-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis.

Introduction

Solid-phase peptide synthesis is the method of choice for producing peptides in a laboratory setting. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups such as tert-butyloxycarbonyl (Boc) for Lysine and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine. The final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which also removes the side-chain protecting groups.

This protocol outlines the synthesis of this compound on a Wang resin, which is suitable for producing peptides with a C-terminal carboxylic acid.[1]

Materials and Reagents

| Reagent/Material | Abbreviation | Notes |

| Fmoc-Lys(Boc)-Wang Resin | - | Pre-loaded resin, loading capacity ~0.5-0.7 mmol/g |

| Fmoc-Arg(Pbf)-OH | - | Amino acid derivative |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |

| 1-Hydroxybenzotriazole | HOBt | Coupling additive |

| N,N-Dimethylformamide | DMF | Solvent |

| Dichloromethane | DCM | Solvent |

| Piperidine (B6355638) | - | For Fmoc deprotection |

| Trifluoroacetic acid | TFA | Cleavage reagent |

| Triisopropylsilane | TIPS | Scavenger |

| Water | H₂O | Scavenger |

| Diethyl ether | - | For peptide precipitation |

| Acetic Anhydride | - | Capping agent (optional) |

| Pyridine | - | Capping agent (optional) |

| Ninhydrin | - | For Kaiser test |

| Phenol | - | For Kaiser test |

| KCN in Pyridine | - | For Kaiser test |

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Place approximately 167 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.6 mmol/g) into a reaction vessel.

-

Add 5 mL of DMF to the resin and allow it to swell for 30 minutes with gentle agitation.[2]

-

Drain the DMF from the vessel.

Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[2]

-

(Optional) Perform a Kaiser test to confirm the completion of Fmoc deprotection. A positive test (blue beads) indicates the presence of free primary amines.

Coupling of Fmoc-Arg(Pbf)-OH

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq., 0.3 mmol, 194.4 mg) and HOBt (3 eq., 0.3 mmol, 45.9 mg) in a minimal amount of DMF.

-

Add DIC (3 eq., 0.3 mmol, 47 µL) to the amino acid solution.

-

Pre-activate the mixture for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step ("double coupling").[1]

Final Fmoc Deprotection

-

Repeat the Fmoc deprotection steps as described in section 2 to remove the Fmoc group from the N-terminal Arginine.

Cleavage and Peptide Isolation

-

Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.[2]

-

Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIPS. For this synthesis scale, 2 mL of the cocktail is sufficient.[1]

-

Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin.

-

Agitate the mixture gently at room temperature for 2-3 hours.[1][2]

-

Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.[2]

-

Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[2]

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

-

The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Quantitative Data Summary

| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) | Reaction Time |

| Resin | Fmoc-Lys(Boc)-Wang Resin | 1 | ~167 mg (0.6 mmol/g loading) | - |

| Swelling | DMF | - | 5 mL | 30 min |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL (x2) | 5 min + 15 min |

| Coupling | Fmoc-Arg(Pbf)-OH | 3 | 194.4 mg | 1-2 hours |

| HOBt | 3 | 45.9 mg | ||

| DIC | 3 | 47 µL | ||

| Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | - | 2 mL | 2-3 hours |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Arg-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of the hydrophilic dipeptide H-Arg-Lys-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The method employs a C18 stationary phase with a water/acetonitrile (B52724) gradient system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol is intended to serve as a comprehensive guide for researchers aiming to achieve high purity of this compound for various research and development applications.

Introduction

This compound is a dipeptide composed of two basic amino acids, arginine and lysine. The presence of these residues makes the peptide highly polar and challenging to retain and resolve using standard reversed-phase chromatography. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for successful purification.[1][2] TFA forms ion pairs with the basic functional groups of the peptide, increasing its hydrophobicity and enabling its retention on a non-polar stationary phase like C18.[2] The separation is then achieved by eluting the bound peptide with a gradient of increasing organic solvent, typically acetonitrile.[2] This method offers high resolution and is a standard technique for the purification of synthetic peptides.[2]

Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific crude sample and the HPLC system used.

Materials and Instrumentation

-

Instrumentation:

-

Preparative HPLC system equipped with a gradient pump, an autosampler, and a UV detector.

-

-

Column:

-

A C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size) is a suitable starting point for preparative purification.

-

-

Chemicals:

-

Crude this compound peptide

-

Trifluoroacetic acid (TFA), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, 18 MΩ·cm or higher purity

-

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

-

Filtration: Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter and degas the solutions.

Sample Preparation

-

Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

-

If the peptide has poor solubility, a small amount of acetonitrile (up to 5%) can be added, or a different solubilizing agent compatible with RP-HPLC can be used.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities.

HPLC Purification Method

The following is a starting gradient method that can be optimized for better separation.

| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 5 | 4.0 |

| 5 | 5 | 4.0 |

| 35 | 50 | 4.0 |

| 40 | 100 | 4.0 |

| 45 | 100 | 4.0 |

| 46 | 5 | 4.0 |

| 50 | 5 | 4.0 |

-

Detection Wavelength: 214 nm or 220 nm.[2]

-

Injection Volume: This will depend on the column dimensions and the concentration of the sample. For a 10 mm ID column, an injection volume of 500-1000 µL is a reasonable starting point.

-

Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the this compound peptide.

Post-Purification Processing

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling: Combine the fractions with the desired purity level (typically >95%).

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound peptide as a white, fluffy powder. The final product will be a TFA salt.

Expected Results

The purification of crude this compound using the described RP-HPLC method is expected to yield the target peptide with high purity. Due to its hydrophilic nature, this compound is expected to elute at a relatively low concentration of acetonitrile. The exact retention time will depend on the specific HPLC system and column used. A shallow gradient is often effective in separating the target peptide from closely eluting impurities.[3]

Illustrative Data

The following table summarizes hypothetical, yet plausible, data for the purification of a crude this compound sample using the protocol described above.

| Parameter | Crude Sample | Purified Sample |

| Appearance | Off-white solid | White fluffy powder |

| Purity (by analytical HPLC) | ~75% | >98% |

| Retention Time (Analytical) | 10.2 min | 10.2 min |

| Yield | N/A | ~40-60% |

| Mass (m/z) [M+H]⁺ | 290.2 | 290.2 |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Diagram (Illustrative)

While this compound is a dipeptide and not directly involved in a signaling pathway in the same way a signaling molecule is, it can be a product of protein degradation or used as a building block in cellular processes. The following is an illustrative diagram showing a hypothetical context for the involvement of dipeptides in cellular metabolism.

Caption: Hypothetical role of dipeptides in cellular protein turnover.

Conclusion

The described RP-HPLC method provides a robust and effective protocol for the purification of the hydrophilic dipeptide this compound. The use of trifluoroacetic acid as an ion-pairing agent is essential for achieving good retention and separation on a C18 column. By following this protocol, researchers can obtain highly purified this compound suitable for a wide range of scientific applications. The method can be further optimized by adjusting the gradient slope, flow rate, and column dimensions to achieve the desired purity and yield.

References

Application Notes and Protocols for Mass Spectrometry Analysis of H-Arg-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the mass spectrometry (MS) analysis of the dipeptide H-Arg-Lys-OH. The protocols detailed herein are designed for the accurate identification, quantification, and structural characterization of this peptide, which is crucial for quality control in peptide synthesis, pharmacokinetic studies, and various research applications. The methods cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for fragmentation analysis. This guide also includes theoretical quantitative data and visual workflows to ensure reliable and reproducible results.

Introduction

The dipeptide this compound, composed of arginine and lysine (B10760008) residues, possesses multiple basic sites, including the N-terminus, the guanidinium (B1211019) group of arginine, and the primary amine of the lysine side chain. These characteristics make it highly suitable for analysis by positive mode electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that allows for the generation of intact, multiply-charged molecular ions from solution, making it ideal for peptide analysis.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information and confirming the peptide's amino acid sequence. Due to the presence of basic residues, the fragmentation patterns of this compound are expected to yield characteristic b- and y-type ions. The presence of a basic residue at the N-terminus (Arginine) can favor the retention of charge on the N-terminal fragment, potentially leading to more intense b-ions.

Experimental Protocols

Sample Preparation

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of lyophilized this compound peptide.

-

Dissolve the peptide in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock solution.

-

Gently vortex for 30 seconds to ensure complete dissolution.

-

-

Working Solution Preparation:

-

Dilute the stock solution to a final concentration of 10 µg/mL using a solution of 0.1% formic acid in water. Acidifying the sample with formic acid to a pH below 3 improves protonation and ionization efficiency.

-

Use low-binding polypropylene (B1209903) tubes to minimize sample loss.

-

For complex biological matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

Liquid Chromatography (LC) Method

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating this hydrophilic peptide.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-30% B

-

10-12 min: 30-95% B

-

12-14 min: 95% B

-

14-15 min: 95-2% B

-

15-20 min: 2% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Method

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

MS1 Full Scan Range: m/z 100 - 500

-

MS/MS Analysis:

-

Activation Mode: Collision-Induced Dissociation (CID)

-

Precursor Ion Selection: Target the calculated m/z values for [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ (see Table 1).

-

Collision Energy: Use a ramped or stepped collision energy (e.g., 10-40 eV) to generate a comprehensive range of fragment ions.

-

Data Presentation

Theoretical Mass Data

The theoretical monoisotopic mass of this compound is 302.2066 Da[1]. The expected m/z values for the protonated precursor ions are summarized in Table 1. Due to the presence of three basic sites (N-terminus, Arg side-chain, Lys side-chain), the [M+2H]²⁺ and [M+3H]³⁺ ions are likely to be abundant.

Table 1: Theoretical m/z of this compound Precursor Ions

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 303.2139 |

| [M+2H]²⁺ | 152.1106 |

| [M+3H]³⁺ | 101.7435 |

Theoretical Fragmentation Data

Collision-Induced Dissociation (CID) of peptides primarily cleaves the amide bonds, generating N-terminal 'b' ions and C-terminal 'y' ions. The theoretical monoisotopic m/z values for the singly charged b and y ions of this compound are presented in Table 2.

Table 2: Theoretical m/z of this compound Fragment Ions

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Arg | 157.1084 |

| y₁ | Lys | 147.1128 |

Note: Neutral losses, such as the loss of ammonia (B1221849) (NH₃, 17.0265 Da) from the lysine side chain, may also be observed, denoted as y₁.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

Theoretical Fragmentation Pathway

The fragmentation of this compound within the mass spectrometer results in the formation of specific b and y ions, which are diagnostic for its amino acid sequence.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. By utilizing the described LC-MS/MS workflow, researchers can confidently verify the molecular weight, confirm the amino acid sequence, and assess the purity of this dipeptide. The theoretical mass and fragmentation data serve as a critical reference for data interpretation, ensuring high confidence in analytical outcomes for research, quality control, and drug development applications.

References

Application Notes and Protocols for H-Arg-Lys-OH Cell Culture Treatment

For research use only. Not for use in diagnostic procedures.

Introduction

H-Arg-Lys-OH is a dipeptide composed of Arginine and Lysine. Both Arginine and Lysine are basic amino acids that play crucial roles in various cellular processes.[1][2] While specific data on the cellular effects of the this compound dipeptide is limited, its biological activity can be inferred from the known functions of its constituent amino acids and similar short cationic peptides. Arginine and Lysine are known to influence cell signaling pathways, such as the mTOR pathway, which is central to cell growth, proliferation, and survival.[3] Furthermore, the cationic nature of this dipeptide suggests potential interactions with negatively charged cell membranes, a characteristic of many bioactive peptides.[1][4]

These application notes provide a generalized protocol for the treatment of cells in culture with this compound, along with methods for assessing its potential effects on cell viability and signaling. The provided protocols are intended as a starting point for researchers and may require optimization for specific cell lines and experimental questions.

Data Presentation

Table 1: Hypothetical Cell Viability Data (MTT Assay)

| Concentration of this compound (µM) | % Cell Viability (Relative to Untreated Control) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 10 | 98 | 4.8 |

| 50 | 95 | 6.1 |

| 100 | 85 | 7.3 |

| 200 | 70 | 8.5 |

| 500 | 50 | 9.2 |

Table 2: Hypothetical Protein Phosphorylation Data (Western Blot Analysis)

| Treatment | p-mTOR (Ser2448) / total mTOR (Relative Fold Change) | p-p70S6K (Thr389) / total p70S6K (Relative Fold Change) |

| Untreated Control | 1.0 | 1.0 |

| This compound (100 µM) | 2.5 | 3.2 |

| Rapamycin (mTOR inhibitor) | 0.2 | 0.3 |

| This compound + Rapamycin | 0.8 | 1.1 |

Experimental Protocols

Reagent Preparation: this compound Stock Solution

-

Weighing: Accurately weigh out the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

-

Reconstitution: Reconstitute the peptide in a suitable sterile solvent, such as sterile tissue culture grade water or phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10 mM).

-

Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Seeding

-

Cell Line Maintenance: Culture the desired cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

For viability assays (e.g., MTT), seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

For protein analysis (e.g., Western blotting), seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

-

Adherence: Allow the cells to adhere and grow for 24 hours before treatment.

This compound Treatment

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it with serum-free or complete growth medium to the desired final concentrations.

-

Cell Treatment:

-

Remove the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of this compound to the respective wells.

-

Include an untreated control group (medium without the dipeptide) and any other relevant controls (e.g., a known inhibitor or activator of the pathway of interest).

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.

Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment, wash the cells in the 6-well plate with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-mTOR, total mTOR, p-p70S6K, total p70S6K, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Mandatory Visualizations

Caption: Experimental workflow for this compound cell treatment and analysis.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of H-Arg-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cationic peptides, particularly those rich in basic amino acids like arginine and lysine (B10760008), have emerged as promising candidates. The dipeptide H-Arg-Lys-OH, composed of arginine and lysine, represents a fundamental unit of these larger antimicrobial peptides (AMPs). The positively charged side chains of arginine and lysine are crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] This interaction is often the first step in a cascade of events leading to membrane disruption and cell death. Studies have shown that arginine, with its guanidinium (B1211019) group, may be more effective than lysine in promoting membrane permeabilization and translocation into the bacterial cell.[2][3][4][5][6][7]

These application notes provide a comprehensive guide to the in vitro antimicrobial susceptibility testing of this compound. The protocols detailed herein are adapted from established standards for antimicrobial peptide testing and are designed to yield reliable and reproducible data for the evaluation of this dipeptide's antimicrobial efficacy.

Data Presentation

The following tables summarize representative quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic bacteria. This data is intended to serve as an example of how to present results obtained from the protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | Gram-positive | 29213 | 64 | 220 |

| Enterococcus faecalis | Gram-positive | 29212 | 128 | 440 |

| Escherichia coli | Gram-negative | 25922 | 32 | 110 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 | 440 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 64 | 220 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Gram Status | ATCC Number | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 128 |

| Enterococcus faecalis | Gram-positive | 29212 | 256 |

| Escherichia coli | Gram-negative | 25922 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 256 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 128 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.[8][9]

Materials:

-

This compound (acetate salt)

-

Sterile, 96-well, low-binding polypropylene (B1209903) microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer or microplate reader

-

Sterile polypropylene tubes

-

Incubator (37°C)

Protocol:

-

Peptide Preparation:

-

Bacterial Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

-

Incubator (37°C)

Protocol:

-

Following MIC determination, take a 10-50 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot-inoculate the aliquots onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

Materials:

-

This compound

-

Log-phase bacterial culture (approximately 1 x 10^6 CFU/mL)

-

CAMHB

-

Sterile saline or phosphate-buffered saline (PBS)

-

MHA plates

-

Incubator (37°C)

-

Shaking incubator

Protocol:

-

Prepare a bacterial culture in the logarithmic growth phase.

-

Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial culture. Include a growth control without the peptide.

-

At various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

-